molecular formula C22H26ClNO5 B11143334 6-chloro-7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one

6-chloro-7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B11143334
M. Wt: 419.9 g/mol
InChI Key: MOLYWOIAOTWOFS-UHFFFAOYSA-N
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Description

7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-6-CHLORO-3,4-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core, a decahydroisoquinoline moiety, and various functional groups such as hydroxyl, oxo, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-6-CHLORO-3,4-DIMETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms 3-acetyl-4-hydroxycoumarin.

    Introduction of the Chloro Group: The chloro group can be introduced through the chlorination of 3-acetyl-4-hydroxycoumarin using thionyl chloride or phosphorus pentachloride.

    Attachment of the Decahydroisoquinoline Moiety: The decahydroisoquinoline moiety can be synthesized separately through the hydrogenation of isoquinoline in the presence of a catalyst such as palladium on carbon. This moiety is then coupled with the chlorinated chromen-2-one core using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups, to form corresponding oxo and carboxyl derivatives.

    Reduction: Reduction reactions can target the oxo and chloro groups, converting them to hydroxyl and methyl groups, respectively.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, and alkoxides to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as ammonia, thiols, and alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of oxo and carboxyl derivatives.

    Reduction: Formation of hydroxyl and methyl derivatives.

    Substitution: Formation of amine, thioether, and ether derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest it may possess anti-inflammatory, antimicrobial, and anticancer properties. Further research is needed to fully explore its pharmacological potential.

Industry

In industry, this compound can be used as a precursor for the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable starting material for various industrial processes.

Mechanism of Action

The mechanism of action of 7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-6-CHLORO-3,4-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound’s hydroxyl and oxo groups can form hydrogen bonds with amino acid residues in proteins, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The decahydroisoquinoline moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-6-CHLORO-3,4-DIMETHYL-2H-CHROMEN-2-ONE lies in its combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H26ClNO5

Molecular Weight

419.9 g/mol

IUPAC Name

7-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethoxy]-6-chloro-3,4-dimethylchromen-2-one

InChI

InChI=1S/C22H26ClNO5/c1-13-14(2)21(26)29-18-10-19(17(23)9-16(13)18)28-12-20(25)24-8-7-22(27)6-4-3-5-15(22)11-24/h9-10,15,27H,3-8,11-12H2,1-2H3

InChI Key

MOLYWOIAOTWOFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N3CCC4(CCCCC4C3)O)C

Origin of Product

United States

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